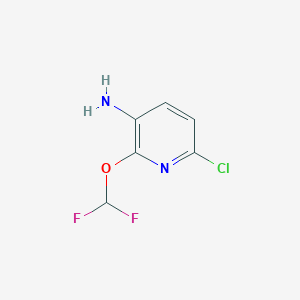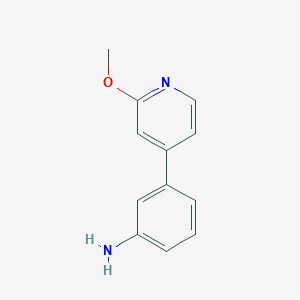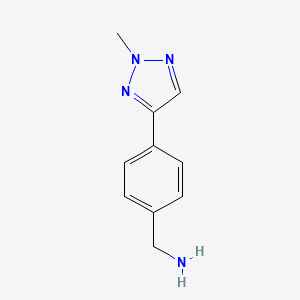
1-Methyl-4-(1-methylbutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . It is a derivative of cyclohexane, characterized by the presence of a methyl group and a 1-methylbutyl group attached to the cyclohexane ring. This compound is also known by its CAS Registry Number 54411-00-6 .
Méthodes De Préparation
The synthesis of 1-Methyl-4-(1-methylbutyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Methyl-4-(1-methylbutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce this compound to form more saturated hydrocarbons using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with Pd/C and H2 would produce more saturated hydrocarbons .
Applications De Recherche Scientifique
1-Methyl-4-(1-methylbutyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-methylbutyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. For example, it could inhibit enzyme activity by binding to the active site or modulate membrane fluidity, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1-methylbutyl)cyclohexane can be compared with other similar compounds such as:
1-Methyl-4-(1-methylethyl)cyclohexane: This compound has a similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-methylcyclohexane: Another similar compound with an ethyl group instead of a 1-methylbutyl group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
54411-00-6 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
1-methyl-4-pentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-5-11(3)12-8-6-10(2)7-9-12/h10-12H,4-9H2,1-3H3 |
Clé InChI |
HAYJDNGTQSBRDR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)

![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)





![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)

